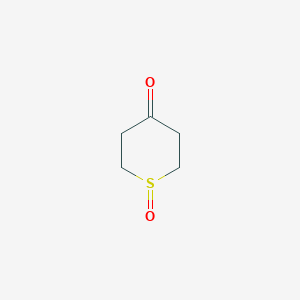

Tetrahydro-4H-thiopyran-4-one 1-oxide

Overview

Description

Tetrahydro-4H-thiopyran-4-one 1-oxide is a useful research compound. Its molecular formula is C5H8O2S and its molecular weight is 132.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

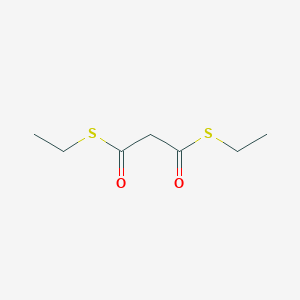

Synthesis of Thiopyran-Containing Compounds : Tetrahydro-4H-thiopyran-4-one serves as a reagent in the synthesis of thiopyran-containing compounds. Its preparation involves the treatment of dimethyl 3,3′-thiobispropanoate with NaOMe and decarboxylation of the resulting compound (Ward et al., 2007).

Photochromic Properties : The photochromic properties of 2,4,4,6-tetraaryl-4H-thiopyrans have been explored. These compounds undergo reversible color change after UV illumination, which has potential applications in photochemical processes (Šbebek et al., 1992).

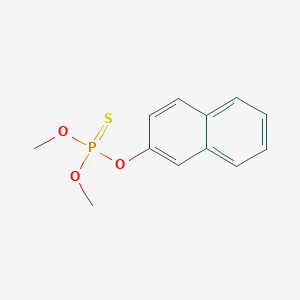

Conformational Analysis and Photochemical Isomerization : Studies on 2,4,4,6-tetrasubstituted-4H-thiopyran-1-oxides have provided insights into their stereochemical aspects and photochemistry, including sulfinyl group stereomutation and ring conformation (Jafarpour & Pirelahi, 2006).

Stereochemical Control in Synthesis : Isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been synthesized with high efficiency and selectivity, demonstrating the utility of these compounds in stereochemically controlled synthesis (Mizojiri et al., 2017).

Computational Studies : Computational studies of 4-alkyl equatorial tetrahydro-2H-thiopyran-1-oxides have provided valuable data on their geometry, configurational isomer energy differences, and steric interactions, contributing to a deeper understanding of their structural properties (Freeman et al., 2001).

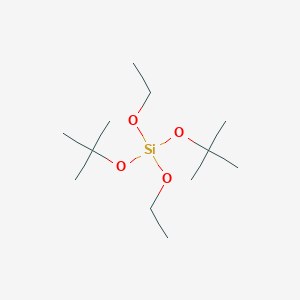

Self-Assembled Monolayers : Research on self-assembled monolayers (SAMs) of semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) highlights their potential in nanotechnology and surface chemistry. These SAMs exhibit different thermodynamic stabilities and structural properties (Dabirian et al., 2005).

Safety and Hazards

Future Directions

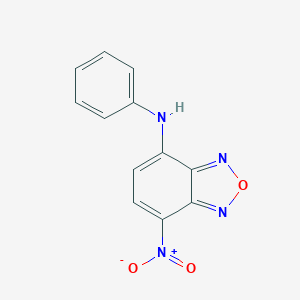

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .

Mechanism of Action

Target of Action

Some derivatives of tetrahydro-4h-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .

Biochemical Pathways

Tetrahydro-4H-thiopyran-4-one 1-oxide may affect various biochemical pathways due to its potential inhibitory effects on phosphodiesterase and β-secretase BACE1 . These enzymes play crucial roles in numerous biological processes, including signal transduction and the processing of amyloid precursor protein, respectively. Inhibition of these enzymes could lead to significant downstream effects, potentially impacting cellular signaling and the pathogenesis of diseases like Alzheimer’s .

Result of Action

Its potential inhibitory effects on phosphodiesterase and β-secretase bace1 suggest that it could have significant impacts on cellular signaling and the development of certain diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . The pH, temperature, and presence of other molecules in the environment could also impact the compound’s action and efficacy .

Properties

IUPAC Name |

1-oxothian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXIGLHRRJGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337727 | |

| Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17396-36-0 | |

| Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda4-thiane-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)